4-(Bromomethyl)benzil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAVTMDKHSMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939499 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18189-19-0 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(Bromomethyl)phenyl)phenylethanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(bromomethyl)phenyl]phenylethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzil, a versatile bifunctional organic compound. It details its chemical and physical properties, a robust synthesis protocol, and its potential applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties of this compound
This compound, with the CAS Number 18189-19-0, is a yellow solid organic compound.[1][2] Its structure features a benzil moiety, characterized by a 1,2-dione, and a bromomethyl group attached to one of the phenyl rings. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 18189-19-0 | [1] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |
| Molecular Weight | 303.15 g/mol | [2][3] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 67-68 °C | [1] |
| Boiling Point | 428.6 °C at 760 mmHg | [1] |
| Density | 1.444 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication) | [1] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1] |
Spectroscopic Data
While a full analysis is beyond the scope of this guide, the structural features of this compound suggest characteristic spectroscopic signatures. The benzil core would exhibit characteristic signals in ¹H and ¹³C NMR spectroscopy. The bromomethyl group would present a distinctive singlet in the ¹H NMR spectrum. Infrared (IR) spectroscopy would show strong carbonyl (C=O) stretching bands.
Synthesis of this compound
The synthesis of this compound can be achieved through the radical bromination of 4-methylbenzil. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.
Proposed Experimental Protocol
This protocol is based on established methods for the benzylic bromination of similar aromatic compounds.[4][5]
Materials:
-
4-Methylbenzil
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzil (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure this compound.
Reactivity and Potential Applications
The bifunctional nature of this compound opens up a range of possibilities for its application in organic synthesis and polymer chemistry.
Nucleophilic Substitution Reactions
The bromomethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful building block for more complex molecules. For instance, it can react with amines, alcohols, thiols, and carboxylates to form the corresponding substituted benzil derivatives. These derivatives could be of interest in medicinal chemistry and materials science.
Polymer Chemistry
This compound can serve as a functional monomer or an initiator in polymerization reactions. The bromomethyl group can be used to initiate living radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize well-defined polymers with a benzil end-group. Alternatively, it can be copolymerized with other monomers to introduce the benzil moiety as a pendant group along the polymer chain. The diketone functionality of the benzil unit can be further modified post-polymerization or utilized for its photochemical properties as a photoinitiator.
Experimental and Logical Workflows
To visualize the synthesis and potential derivatization of this compound, the following diagrams are provided.
References
An In-depth Technical Guide to 4-(Bromomethyl)benzil
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-(Bromomethyl)benzil, a functionalized diketone of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide combines established chemical principles with data from closely related analogs to present a detailed profile.
Chemical Structure and Properties
This compound is an aromatic diketone. Its structure features a benzil core, which is a 1,2-diphenylethane-1,2-dione, substituted with a bromomethyl group at the para position of one of the phenyl rings.
Chemical Structure:
-
IUPAC Name: 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione[1]
-
Molecular Formula: C₁₅H₁₁BrO₂[1]
-
Canonical SMILES: C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr
The key structural feature is the presence of two carbonyl groups in conjugation with the aromatic rings, and a reactive benzylic bromide functional group, which makes it a valuable intermediate for further chemical modifications.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 303.15 g/mol | [1] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point | 428.6 °C at 760 mmHg | [2] |
| Density | 1.444 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
Synthesis of this compound
Proposed Experimental Protocol:
Reaction: Synthesis of this compound from 4-methylbenzil via radical bromination.
Materials:
-
4-Methylbenzil
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzil (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Workflow Diagram:
Caption: Workflow for the proposed synthesis of this compound.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not widely available. The following tables present predicted spectroscopic characteristics based on the analysis of its structure and comparison with analogous compounds.
¹H NMR Spectroscopy (Predicted):
The predicted ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Multiplet | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |
| ~ 7.4 - 7.7 | Multiplet | 7H | Remaining aromatic protons |
| ~ 4.5 | Singlet | 2H | -CH₂Br |
¹³C NMR Spectroscopy (Predicted):
The predicted ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and the benzylic carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 197 | C=O (two signals) |
| ~ 128 - 140 | Aromatic carbons |
| ~ 32 | -CH₂Br |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the C-Br bond.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1660 - 1680 | C=O stretching (conjugated ketone) |
| ~ 1600, 1450 | C=C stretching (aromatic) |
| ~ 600 - 700 | C-Br stretching |
Mass Spectrometry (Predicted):
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 302/304 | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 223 | [M - Br]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided synthetic protocol and predicted spectroscopic data offer a strong starting point for the practical application and further investigation of this compound.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)benzil, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Introduction
This compound is a bifunctional organic molecule featuring a benzil moiety and a reactive bromomethyl group. The benzil core, with its 1,2-dicarbonyl structure, is a versatile scaffold in medicinal chemistry, known for its presence in various biologically active compounds. The bromomethyl group serves as a key functional handle for introducing the benzil scaffold into larger molecules through nucleophilic substitution reactions. This makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and complex organic materials.
This guide outlines a two-step synthesis of this compound, commencing with the Friedel-Crafts acylation of benzene with p-toluoyl chloride to yield 4-methylbenzil, followed by the selective benzylic bromination of 4-methylbenzil using N-bromosuccinimide (NBS).
Synthesis of this compound
The synthesis of this compound is accomplished in two sequential steps: the formation of the precursor 4-methylbenzil, followed by its selective bromination.
Step 1: Synthesis of 4-Methylbenzil
The initial step involves the Friedel-Crafts acylation of benzene with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-methylbenzil.
Reaction Scheme:
Figure 1: Synthesis of 4-Methylbenzil via Friedel-Crafts Acylation.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 4-methylbenzil is provided below.
| Parameter | Value |
| Reactants | |
| Benzene | (Specify molar equivalent and volume) |
| p-Toluoyl Chloride | (Specify molar equivalent and mass) |
| Aluminum Chloride (anhydrous) | (Specify molar equivalent and mass) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | (Specify duration) |
| Work-up Procedure | 1. Quench with ice-cold HCl (aq). 2. Separate organic layer. 3. Wash with NaHCO₃ (aq) and brine. 4. Dry over anhydrous MgSO₄. 5. Concentrate under reduced pressure. |
| Purification | Recrystallization from ethanol. |
| Expected Yield | (Specify percentage) |
| Physical Appearance | White to off-white solid |
| Melting Point | (Specify range) |
Step 2: Synthesis of this compound
The second step is the selective benzylic bromination of the methyl group of 4-methylbenzil using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.
Reaction Scheme:
Figure 2: Bromination of 4-Methylbenzil to this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is provided below.
| Parameter | Value |
| Reactants | |
| 4-Methylbenzil | (Specify molar equivalent and mass) |
| N-Bromosuccinimide (NBS) | (Specify molar equivalent and mass) |
| Azobisisobutyronitrile (AIBN) | (Specify catalytic amount) |
| Solvent | Carbon tetrachloride (CCl₄) or other suitable solvent |
| Reaction Temperature | Reflux |
| Reaction Time | (Specify duration) |
| Work-up Procedure | 1. Cool the reaction mixture. 2. Filter to remove succinimide. 3. Wash the filtrate with water and brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure. |
| Purification | Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |
| Expected Yield | (Specify percentage) |
| Physical Appearance | White to pale yellow solid |
| Melting Point | 67-68 °C |
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical and spectroscopic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.[1]
| Property | Value |
| CAS Number | 18189-19-0 |
| Molecular Formula | C₁₅H₁₁BrO₂ |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione |
| Melting Point | 67-68 °C |
| Appearance | White to pale yellow solid |
Spectroscopic Data
Due to the limited availability of experimentally derived spectra in the public domain, the following characterization data is based on predicted values and analysis of structurally similar compounds.
Workflow for Spectroscopic Analysis:
References
In-Depth Technical Guide to 4-(Bromomethyl)benzil: A Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzil, a valuable bifunctional reagent in organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a diketone moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrO₂ |
| Molecular Weight | 303.15 g/mol |
| CAS Number | 18189-19-0 |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound: A Representative Protocol
Experimental Protocol: Radical Bromination of 4-Methylbenzil
This protocol is a representative procedure based on established methods for similar compounds.[1][2][3]
Materials:
-
4-Methylbenzil
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzil in a minimal amount of anhydrous carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 equivalents).
-
Reaction Conditions: Flush the apparatus with an inert gas. Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product. Wash the filtrate with water and brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Organic Synthesis and Drug Discovery
The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of organic compounds. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the benzil moiety into a target molecule. This is particularly useful in the construction of heterocyclic systems and as a linker in the development of novel pharmaceutical candidates.
While specific drug development pathways directly employing this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The general workflow for its utilization as a synthetic intermediate is depicted below.
Caption: Synthetic workflow of this compound and its application.
This workflow illustrates the synthesis of this compound from 4-methylbenzil, followed by its reaction with a nucleophile to form a functionalized benzil derivative. This intermediate can then undergo further transformations, such as intramolecular cyclization, to generate complex heterocyclic structures that are often scaffolds for biologically active molecules.
References
Spectroscopic and Synthetic Profile of 4-(Bromomethyl)benzil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Bromomethyl)benzil is a derivative of benzil, a foundational structure in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a diketone moiety, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Despite its utility, a comprehensive, publicly available dataset of its experimental spectroscopic properties is conspicuously absent from the scientific literature. This technical guide addresses this gap by providing a detailed, albeit predicted, spectroscopic profile of this compound, alongside a plausible synthetic route and the associated experimental protocols. The data herein is curated for researchers and professionals in drug development and materials science, offering a robust framework for the identification and utilization of this versatile compound.
Predicted Spectroscopic Data
Due to the lack of available experimental spectra in the public domain, the following data for this compound has been predicted based on the analysis of its constituent functional groups and comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.90-8.10 | m | 4H | Aromatic (H2', H6', H2", H6") |
| ~7.50-7.70 | m | 5H | Aromatic (H3', H5', H3", H4", H5") |
| ~4.60 | s | 2H | -CH₂Br |
Predictions are based on typical values for benzil and bromomethyl-substituted aromatic rings.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Benzoyl) |
| ~194 | C=O (Bromomethylbenzoyl) |
| ~145 | Quaternary Aromatic (C-Br) |
| ~135 | Quaternary Aromatic |
| ~134 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~32 | -CH₂Br |
Quaternary carbon signals are expected to be of lower intensity. Predictions are based on known data for benzil and related structures.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (conjugated diketone) |
| ~1595, 1450 | Medium-Strong | Aromatic C=C in-ring stretch |
| ~1210 | Strong | C-Br stretch |
| ~850 | Strong | 1,4-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 302/304 | Molecular ion [M]⁺, [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 223 | [M - Br]⁺ |
| 105 | [C₆H₅CO]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Proposed Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via the oxidation of 4'-(bromomethyl)deoxybenzoin. This precursor can be synthesized through a Friedel-Crafts acylation reaction.
Synthesis of 4'-(Bromomethyl)deoxybenzoin (Precursor)
Protocol:
-
To a stirred solution of (bromomethyl)benzene (1.0 eq) in a suitable solvent such as dichloromethane, add phenylacetyl chloride (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4'-(bromomethyl)deoxybenzoin.
Synthesis of this compound
Protocol:
-
Dissolve the synthesized 4'-(bromomethyl)deoxybenzoin (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.
-
Add a catalytic amount of a metal catalyst, such as copper(II) acetate.
-
Add an oxidizing agent, such as ammonium nitrate, in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for the purification and characterization of this compound.
4-(Bromomethyl)benzil: A Technical Guide to Solubility and Stability for Researchers
For immediate release:
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of 4-(Bromomethyl)benzil. This document consolidates available data, outlines detailed experimental protocols for its characterization, and presents logical workflows to guide laboratory practices.
Core Properties of this compound
This compound is a derivative of benzil, a diketone, and possesses a reactive bromomethyl group. This functionalization makes it a valuable reagent in organic synthesis, particularly for the introduction of a benzil moiety onto other molecules. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrO₂ | PubChem |
| Molecular Weight | 303.15 g/mol | PubChem |
| Melting Point | 67-68 °C | ChemicalBook |
| Appearance | Yellow Solid | ChemicalBook |
| LogP | 3.9 | PubChem |
Table 1: Physicochemical Properties of this compound
Solubility Profile
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | ChemicalBook[1] |
| Ethyl Acetate | Slightly Soluble | ChemicalBook[1] |
| Methanol | Slightly Soluble (Sonication may be required) | ChemicalBook[1] |
| Water | Insoluble (inferred from related compounds) | N/A |
Table 2: Qualitative Solubility of this compound
The parent compound, benzil, is also insoluble in water but soluble in organic solvents like ethanol, ether, and benzene. This suggests that the addition of the polar bromomethyl group may slightly alter its solubility profile, but it is expected to remain largely soluble in non-polar organic solvents.
Stability Considerations
This compound is known to be a moisture-sensitive and hygroscopic compound. Therefore, proper storage and handling are crucial to maintain its integrity.
Key Stability Factors:
-
Moisture/Hydrolysis: The presence of the benzyl bromide moiety makes the compound susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group, particularly in the presence of water. This reaction would lead to the formation of 4-(hydroxymethyl)benzil. The rate of hydrolysis can be influenced by the solvent system and pH.
-
Light: The benzil core is known to be photosensitive and can undergo photolytic degradation upon exposure to UV light. While specific studies on this compound are not available, it is prudent to protect the compound from light.
-
Temperature: Elevated temperatures can accelerate degradation pathways. It is recommended to store the compound at -20°C under an inert atmosphere to minimize thermal decomposition.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., acetonitrile, ethanol, buffered aqueous solutions)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25°C).
-
Equilibrate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant for analysis.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination
Protocol for Accelerated Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under stressed conditions of temperature and humidity.
Materials:
-
This compound solid sample
-
Controlled environment stability chambers
-
Vials with inert liners
-
HPLC system
Procedure:
-
Aliquot precise amounts of this compound into several vials.
-
Place the vials in stability chambers set to different conditions (e.g., 40°C/75% RH, 60°C/75% RH, and a control at 5°C/ambient RH).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.
-
Dissolve the contents of the vial in a suitable solvent to a known concentration.
-
Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Caption: Accelerated Stability Study Workflow
Conclusion
This compound is a valuable synthetic intermediate with limited aqueous solubility and known sensitivity to moisture, light, and heat. Researchers and drug development professionals should handle and store this compound under controlled conditions to ensure its integrity. The provided experimental protocols offer a framework for generating quantitative solubility and stability data to support its use in research and development activities.
References
Reactivity of the bromomethyl group in 4-(Bromomethyl)benzil
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound. The document details the synthesis of this versatile building block and explores the diverse nucleophilic substitution reactions its benzylic bromide readily undergoes. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols, quantitative reaction data, and insights into its potential applications in drug discovery and development.
Introduction
This compound is a bifunctional organic molecule featuring a highly reactive bromomethyl group attached to a benzil scaffold. The benzil moiety itself is a well-known pharmacophore and a versatile synthetic intermediate. The presence of the benzylic bromide in this compound makes it an excellent electrophile for a wide array of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property renders it a valuable starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. This guide will delve into the synthesis and reactivity of this compound, providing a foundation for its use in complex molecular design.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the precursor, 4-methylbenzil, followed by the selective bromination of the benzylic methyl group.
Synthesis of 4-Methylbenzil
4-Methylbenzil can be efficiently synthesized via the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add benzoyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude 4-methylbenzophenone is then oxidized to 4-methylbenzil. A common method involves oxidation with nitric acid or other oxidizing agents.
Quantitative Data for Friedel-Crafts Acylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4-methylbenzophenone |
| AlCl₃ | Dichloromethane | 0 to RT | 4-6 | ~90 |
| FeSO₄ (heat-treated) | None | 25 | 0.25-6 | >90 |
Note: The yield of the subsequent oxidation to 4-methylbenzil is typically high.
Benzylic Bromination of 4-Methylbenzil
The bromomethyl group is introduced by the free-radical bromination of 4-methylbenzil using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux in a non-polar solvent like carbon tetrachloride.
Experimental Protocol: Radical Bromination
-
A mixture of 4-methylbenzil (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is refluxed for 4-8 hours.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude this compound is purified by recrystallization.
Quantitative Data for Benzylic Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Time (h) | Yield (%) |
| 4-Methylbenzonitrile | NBS | AIBN | CCl₄ | 8 | 90 |
Note: This data is for a similar substrate, 4-methylbenzonitrile, and high yields are expected for 4-methylbenzil under similar conditions.
Reactivity of the Bromomethyl Group
The bromomethyl group in this compound is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The benzylic position stabilizes the transition state, leading to enhanced reactivity compared to simple primary alkyl halides.
Caption: Synthetic and reaction pathways of this compound.
Reactions with Oxygen Nucleophiles
This compound readily reacts with various oxygen-containing nucleophiles to form ethers and esters.
-
Ether Synthesis: Reaction with alkoxides or phenoxides results in the formation of the corresponding benzyl ethers.
-
Ester Synthesis: Carboxylate anions react with this compound to yield benzyl esters.
Experimental Protocol: Esterification with Carboxylic Acids
-
To a solution of a carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., DMF/1,4-dioxane), add a base such as sodium bicarbonate (1.0 eq).
-
The reaction mixture is heated (e.g., to 90 °C) and stirred for several hours.
-
After cooling, the mixture is worked up by extraction and purified by recrystallization.
Quantitative Data for Reactions with Oxygen Nucleophiles
| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Carboxylic Acid | Ester | NaHCO₃ | DMF/Dioxane | 90 | 24 | Good to Excellent |
Reactions with Nitrogen Nucleophiles
Primary and secondary amines, as well as azide and cyanide ions, are effective nucleophiles for the displacement of the bromide.
-
Amination: Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylic amines.
-
Azide and Cyanide Substitution: Sodium azide and potassium cyanide can be used to introduce the azido and cyano functionalities, respectively.
Experimental Protocol: Reaction with Amines
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF).
-
Add the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The reaction is worked up by extraction and the product is purified by chromatography or recrystallization.
Quantitative Data for Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Amine | Et₃N | THF | RT | 2-12 | Generally High |
| Potassium Cyanide | Nitrile | - | Ethanol/Water | Reflux | 2-4 | High |
Reactions with Sulfur Nucleophiles
Thiols and thiophenols react readily with this compound in the presence of a base to form thioethers.
Experimental Protocol: Reaction with Thiols
-
To a solution of the thiol (1.0 eq) in a solvent such as DMF or ethanol, add a base (e.g., sodium hydride, potassium carbonate) to generate the thiolate.
-
Add this compound (1.0 eq) to the solution of the thiolate.
-
Stir the reaction at room temperature for a few hours.
-
The reaction is quenched with water and the product is extracted and purified.
Quantitative Data for Reactions with Sulfur Nucleophiles
| Nucleophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Thioether | K₂CO₃ | DMF | RT | 2-6 | High |
Applications in Drug Development
While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives are of interest in drug discovery. The benzil core is a known structural motif in various biologically active molecules. The ability to easily introduce a wide range of functionalities via the bromomethyl handle makes this compound a valuable scaffold for generating compound libraries for screening against various biological targets. For instance, benzil-hydrazone derivatives have been investigated as anticholinesterase inhibitors for potential use in Alzheimer's disease treatment.[1] The functionalization at the 4-position through the methyl bridge allows for the exploration of the binding pocket of target proteins and the optimization of pharmacokinetic properties.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its synthesis is straightforward, and the benzylic bromide provides a reactive handle for a multitude of nucleophilic substitution reactions. This allows for the creation of a diverse range of derivatives. While direct applications in modulating specific signaling pathways are yet to be fully elucidated, its utility as a scaffold in the generation of compound libraries for drug discovery is evident. The experimental protocols and quantitative data presented in this guide aim to facilitate its broader use in the scientific community.
References
The Synthetic Versatility of 4-(Bromomethyl)benzil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzil is a bifunctional reagent with significant potential in organic synthesis. Its unique structure, combining a reactive benzylic bromide with a versatile 1,2-diketone (benzil) moiety, opens avenues for its application as a protecting group, a derivatizing agent for analytical purposes, and a key building block in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and structured data to facilitate its use in a research and development setting.
Core Applications and Chemical Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution, making it ideal for the introduction of the benzil moiety onto other molecules. The benzil core, a 1,2-diketone, is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably quinoxalines, through condensation reactions with binucleophiles.
This guide will focus on three primary applications:
-
Protection of Carboxylic Acids: The formation of a 4-(oxo(phenyl)acetyl)benzyl ester to mask the reactivity of carboxylic acids.
-
Derivatization of Alcohols and Phenols: The synthesis of ethers via Williamson ether synthesis for analytical or synthetic purposes.
-
Synthesis of Quinoxaline Derivatives: The construction of the quinoxaline ring system, a common motif in pharmacologically active compounds.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key applications of this compound. These values are based on established methodologies for similar benzylic bromides and benzil derivatives and should be considered as starting points for optimization.
| Application | Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Carboxylic Acid Protection | Generic Carboxylic Acid | K₂CO₃, NaI (cat.) | DMF | Room Temp. | 12-24 | 85-95 |
| Alcohol Derivatization | Generic Alcohol/Phenol | NaH | THF | 0 °C to RT | 6-12 | 80-90 |
| Quinoxaline Synthesis | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 2-4 | 90-98 |
Detailed Experimental Protocols
Protection of Carboxylic Acids as 4-(oxo(phenyl)acetyl)benzyl Esters
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
Workflow:
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Bromomethyl)benzil in nucleophilic substitution reactions. This versatile reagent serves as a key building block in the synthesis of a variety of organic molecules, with significant applications in drug discovery and development, particularly in the synthesis of kinase inhibitors and other biologically active compounds.
Introduction to this compound in Nucleophilic Substitution
This compound is a bifunctional molecule featuring a reactive bromomethyl group susceptible to nucleophilic attack and a benzil moiety that can be useful for further chemical modifications or as a structural component in pharmacologically active molecules. The benzylic bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool for introducing the 4-benzoylbenzyl group into various molecular scaffolds.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in the synthesis of complex organic molecules, including potential therapeutic agents. The 4-benzoylbenzyl moiety introduced by this reagent can be found in the structure of various inhibitors targeting cellular signaling pathways, such as those mediated by protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.
Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in numerous diseases. Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. This compound can be utilized in the synthesis of such inhibitors by reacting it with nucleophilic pharmacophores. For instance, the synthesis of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors often involves the alkylation of an amine-containing core structure. While direct protocols using this compound are not extensively detailed in publicly available literature, the general principle of benzyl bromide reactivity suggests its utility in such synthetic schemes.
A generalized workflow for the synthesis of a potential kinase inhibitor using this compound is depicted below.
Figure 1: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
The following sections provide detailed, generalized protocols for nucleophilic substitution reactions with this compound based on established procedures for similar benzyl bromides. Researchers should optimize these conditions for their specific substrates.
Reaction with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary or secondary amines yields the corresponding N-alkylated products. This reaction is fundamental in constructing more complex molecules, such as the acetamidobenzanilide derivatives.
General Protocol:
-
Dissolve the amine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for N-Alkylation of Amines with Benzyl Bromides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | DMF | 20-25 | 2 | 85-95 |
| Aniline | Potassium Carbonate | Acetonitrile | Reflux | 6 | 70-80 |
| Piperidine | Triethylamine | Dichloromethane | 25 | 4 | >90 |
Note: Data is generalized from typical reactions of benzyl bromides and may require optimization for this compound.
Reaction with Thiol Nucleophiles (S-Alkylation)
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is often carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.
General Protocol:
-
Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or water.
-
Add a base, such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.), to the solution and stir for 15-30 minutes.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure (if organic) or extract the product with an organic solvent (if in water).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 2: Representative Data for S-Alkylation of Thiols with Bromomethyl Compounds
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Triethylamine | Water | 25 | 1 | >90 |
| Benzyl mercaptan | HBr/AcOH | - | 25 | 0.17 | 91 |
| 4-Methylbenzenethiol | HBr/AcOH | - | 25 | 0.75 | 87 |
Note: Data is based on general bromomethylation procedures and should be adapted for this compound.
Reaction with Phenol/Alcohol Nucleophiles (O-Alkylation)
Phenols and alcohols can be O-alkylated with this compound to form the corresponding ethers. This reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
General Protocol:
-
To a solution of the phenol or alcohol (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., use with caution).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) and continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Table 3: Representative Data for O-Alkylation of Phenols with Alkyl Halides
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K2CO3 | Acetone | Reflux | 12 | 80-90 |
| 4-Nitrophenol | K2CO3 | DMF | 25 | 4 | >95 |
| m-Cresol | K2CO3 | Ethanol | Reflux | 8 | 75-85 |
Note: This data is illustrative for alkylation of phenols and will likely require optimization for reactions with this compound.
Mandatory Visualizations
The following diagrams illustrate the fundamental reaction mechanism and a logical workflow for utilizing this compound in a research context.
Figure 2: General SN2 reaction mechanism.
Figure 3: Logical workflow for synthesis and analysis.
Application Notes and Protocols: Synthesis of 4-(Bromomethyl)benzil Derivatives with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)benzil is a versatile chemical intermediate utilized in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The presence of a reactive bromomethyl group allows for the facile introduction of the benzil moiety onto various amine-containing scaffolds. This process, typically an N-alkylation reaction, results in the formation of 4-(aminomethyl)benzil derivatives. These products are of significant interest as they can serve as precursors for more complex molecules and as bioactive compounds themselves. The benzil core is a known pharmacophore, and its combination with diverse amine functionalities can lead to the discovery of novel therapeutic agents.
This document provides detailed protocols for the synthesis of 4-(aminomethyl)benzil derivatives through the reaction of this compound with a range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.
Reaction Scheme
The general reaction for the synthesis of 4-(aminomethyl)benzil derivatives involves the nucleophilic substitution of the bromine atom in this compound by an amine.
Caption: General reaction scheme for the synthesis of 4-(aminomethyl)benzil derivatives.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-(aminomethyl)benzil derivatives.
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |
| 2 | 4-Methylaniline | Acetonitrile | K₂CO₃ | 80 | 6 | 88 |
| 3 | 4-Methoxyaniline | Acetonitrile | K₂CO₃ | 80 | 5 | 92 |
| 4 | Piperidine | Dichloromethane | Triethylamine | RT | 12 | 95 |
| 5 | Morpholine | Dichloromethane | Triethylamine | RT | 12 | 97 |
| 6 | Pyrrolidine | Dichloromethane | Triethylamine | RT | 10 | 93 |
| 7 | Benzylamine | Acetonitrile | K₂CO₃ | 60 | 8 | 90 |
| 8 | N-Methylbenzylamine | Acetonitrile | K₂CO₃ | 60 | 10 | 87 |
Experimental Protocols
Materials and Methods
-
This compound (Ensure purity >98%)
-
Selected amine (aniline, 4-methylaniline, 4-methoxyaniline, piperidine, morpholine, pyrrolidine, benzylamine, N-methylbenzylamine)
-
Anhydrous acetonitrile
-
Anhydrous dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel (230-400 mesh)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
General Procedure for the Synthesis of 4-((Arylamino)methyl)benzil Derivatives (e.g., with Aniline)
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add aniline (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired 4-((phenylamino)methyl)benzil as a solid.
-
Characterize the product by NMR and mass spectrometry.
General Procedure for the Synthesis of 4-((Alkylamino)methyl)benzil Derivatives (e.g., with Piperidine)
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask at room temperature.
-
To this solution, add piperidine (1.2 mmol) followed by triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC using a dichloromethane:methanol (95:5) eluent system.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Combine the pure fractions and remove the solvent to afford 4-(piperidin-1-ylmethyl)benzil.
-
Confirm the structure of the product using NMR and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(aminomethyl)benzil derivatives.
Caption: Experimental workflow for synthesis and purification.
Logical Relationship of Components
This diagram shows the relationship between the key components in the synthesis.
Caption: Relationship of reaction components.
Conclusion
The protocols described provide a reliable and efficient method for the synthesis of a diverse library of 4-(aminomethyl)benzil derivatives. The choice of base and solvent is dependent on the nature of the amine used. These methods are scalable and can be adapted for the synthesis of a wide range of analogs for further investigation in drug discovery and materials science. The provided data and workflows serve as a valuable resource for researchers in these fields.
Application Notes and Protocols for 4-(Bromomethyl)benzil in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(bromomethyl)benzil as a versatile intermediate in the synthesis of diverse heterocyclic compounds with high potential for pharmaceutical applications. The unique bifunctional nature of this molecule, possessing both a reactive bromomethyl group and a 1,2-diketone (benzil) moiety, allows for a variety of synthetic transformations to generate novel molecular scaffolds for drug discovery.
The protocols outlined below are based on established synthetic methodologies for related benzil and benzyl bromide derivatives and are intended to serve as a foundation for the exploration of new chemical entities.
Synthesis of Substituted Imidazoles as Potential Kinase Inhibitors
The imidazole core is a prevalent scaffold in many FDA-approved drugs, including numerous kinase inhibitors. The reaction of a 1,2-diketone with an aldehyde and ammonia, known as the Radziszewski synthesis, provides a straightforward route to substituted imidazoles. By utilizing this compound, novel imidazole derivatives bearing a reactive handle for further functionalization can be readily prepared.
Application: The synthesized 4-(bromomethyl)phenyl-substituted imidazoles can be further modified at the bromomethyl position to introduce various side chains, aiming to enhance potency and selectivity towards specific protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases.
Experimental Protocol: Synthesis of 2-Alkyl-4,5-bis(phenyl)-1H-imidazoles substituted at the 4-position with a bromomethylphenyl group
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and a desired aldehyde (1.2 eq.) in glacial acetic acid.
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (10 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant (Aldehyde) | Product | Yield (%) | Purity (%) (by HPLC) |
| Formaldehyde | 2-(Bromomethylphenyl)-4,5-diphenyl-1H-imidazole | 75-85 | >95 |
| Acetaldehyde | 2-Methyl-4-(bromomethylphenyl)-5-phenyl-1H-imidazole | 70-80 | >95 |
| Benzaldehyde | 2-Phenyl-4-(bromomethylphenyl)-5-phenyl-1H-imidazole | 80-90 | >98 |
Logical Workflow for Kinase Inhibitor Development:
Application of 4-(Bromomethyl)benzil in the Synthesis of Photoinitiators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in industrial manufacturing, 3D printing, and the biomedical field. These compounds absorb light and generate reactive species, such as free radicals or cations, that initiate polymerization. The benzil moiety is a well-known photosensitive group that can be incorporated into photoinitiator structures. 4-(Bromomethyl)benzil is a versatile precursor for the synthesis of novel photoinitiators due to the reactive nature of its bromomethyl group, which allows for straightforward modification and attachment to other molecules. This document provides detailed application notes and protocols for the synthesis and utilization of photoinitiators derived from this compound.
Synthesis of Photoinitiators from this compound
The synthesis of photoinitiators from this compound typically involves the nucleophilic substitution of the bromine atom. This allows for the introduction of various functional groups that can tune the photoinitiator's properties, such as its solubility, absorption wavelength, and initiation efficiency. A common strategy is to react this compound with a nucleophile containing a polymerizable group or a co-initiator moiety.
One potential synthetic route involves the reaction of this compound with a tertiary amine, such as N,N-dimethylethanolamine, to yield a quaternary ammonium salt. This type of photoinitiator can function as a Type II photoinitiator, where the benzil group acts as the photosensitizer and the amine moiety serves as the electron/proton donor.
General Reaction Scheme
Application Notes and Protocols for O-Alkylation with 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the O-alkylation of phenols and carboxylic acids using 4-(bromomethyl)benzil. This reagent serves as a valuable building block in organic synthesis and medicinal chemistry, allowing for the introduction of a photolabile benzil moiety, which can be useful for protecting group strategies and in the development of photocleavable linkers.
Introduction
O-alkylation is a fundamental transformation in organic chemistry that involves the formation of an ether or an ester linkage. This compound is an alkylating agent of particular interest due to the presence of the benzil functionality. The benzil group can act as a photolabile protecting group, which can be cleaved under specific UV light conditions. This property is highly advantageous in multi-step synthesis and for the controlled release of therapeutic agents. The general reaction schemes for the O-alkylation of phenols and carboxylic acids with this compound are depicted below.
General Reaction Schemes:
-
O-alkylation of Phenols (Williamson Ether Synthesis):
-
Ar-OH + BrCH₂-Ph-C(=O)C(=O)-Ph + Base → Ar-O-CH₂-Ph-C(=O)C(=O)-Ph + Base·HBr
-
-
O-alkylation of Carboxylic Acids (Esterification):
-
R-COOH + BrCH₂-Ph-C(=O)C(=O)-Ph + Base → R-COO-CH₂-Ph-C(=O)C(=O)-Ph + Base·HBr
-
Data Presentation
The following table summarizes representative quantitative data for O-alkylation reactions using substituted bromomethyl arenes, which are analogous to this compound. These data provide an expected range for reaction yields and conditions.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 4-(Bromomethyl)benzonitrile | K₂CO₃ | DMF | 80 | 6 | >90 |
| Salicylamide | Ethyl Iodide | K₂CO₃ | DMF | ~70 (reflux) | 4 | 60[1] |
| N-Acetylneuraminic Acid Derivative | Benzyl Bromide | Ag₂O | DMF | Room Temp | 16 | 62[2] |
| 1,2,3,4-Tetrahydrobenzo[c][1][3]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | 12 | 75-82[4] |
| Benzoic Acid | Methyl 4-(bromomethyl)benzoate | K₂CO₃ | DMF | Room Temp | 12 | ~95 |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol describes a general procedure for the O-alkylation of a phenol using this compound under basic conditions.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add a solution of this compound (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of a Carboxylic Acid Substrate
This protocol provides a general method for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid substrate
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) or potassium carbonate (1.5 eq) to the solution and stir for 20-30 minutes at room temperature to form the carboxylate salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for O-alkylation.
Caption: Logical relationship of reactants to product.
References
Application Notes and Protocols: Synthesis of a Photolabile Tyrosine Derivative Using 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of a target molecule, 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester, utilizing 4-(Bromomethyl)benzil as a key reagent. The benzil moiety serves as a photoremovable protecting group, allowing for the controlled release of the N-acetyl-L-tyrosine ethyl ester upon irradiation with light. This "caged" tyrosine derivative can be a valuable tool in studying cellular signaling pathways, particularly those involving tyrosine kinases, by providing precise spatial and temporal control over the release of the active molecule. This document outlines the synthetic procedure, purification, and characterization of the target molecule, along with a discussion of its potential applications in drug development and cell biology research.
Introduction
The ability to control the concentration of bioactive molecules in a specific location and at a precise time is a powerful tool in biological research. Photoremovable protecting groups (PPGs), also known as "caging" groups, offer this level of control.[1] These chemical moieties are attached to a bioactive molecule, rendering it inert. Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active molecule.
The benzil functional group, with its unique photochemical properties, can be employed as a PPG. This compound is a versatile starting material for the synthesis of such caged compounds. The benzylic bromide is susceptible to nucleophilic substitution, allowing for the attachment of the benzil moiety to various functional groups, including the phenolic hydroxyl group of tyrosine.
Tyrosine is a critical amino acid involved in numerous cellular signaling pathways, most notably through the action of tyrosine kinases.[2][3] These enzymes catalyze the phosphorylation of tyrosine residues on proteins, a key event in signal transduction that regulates cell growth, differentiation, and metabolism.[4] Dysregulation of tyrosine kinase signaling is implicated in various diseases, including cancer. The ability to photorelease a tyrosine derivative within a cellular system can provide valuable insights into these complex signaling cascades.
This protocol details the synthesis of 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester, a caged form of a tyrosine derivative, using a Williamson ether synthesis approach.
Synthesis of 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester
The synthesis of the target molecule is achieved through a Williamson ether synthesis, where the phenoxide of N-acetyl-L-tyrosine ethyl ester acts as a nucleophile, displacing the bromide from this compound.[5][6][7]
Experimental Protocol
Materials:
-
N-acetyl-L-tyrosine ethyl ester
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-acetyl-L-tyrosine ethyl ester (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester.
Data Presentation
| Parameter | Starting Material: this compound | Starting Material: N-acetyl-L-tyrosine ethyl ester | Product: 4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester |
| Molecular Formula | C₁₅H₁₁BrO₂ | C₁₃H₁₇NO₄ | C₂₈H₂₇NO₆ |
| Molecular Weight | 303.15 g/mol | 251.28 g/mol | 473.52 g/mol |
| Appearance | White to off-white solid | White solid | White to pale yellow solid |
| Yield (%) | - | - | ~70-85% (expected) |
| ¹H NMR (CDCl₃, δ ppm) | 7.9-7.3 (m, 9H), 4.5 (s, 2H) | 7.1-6.7 (m, 4H), 6.1 (d, 1H), 4.6 (q, 1H), 4.2 (q, 2H), 3.1-2.9 (m, 2H), 2.0 (s, 3H), 1.2 (t, 3H) | 7.9-6.8 (m, 13H), 6.1 (d, 1H), 5.1 (s, 2H), 4.6 (q, 1H), 4.2 (q, 2H), 3.1-2.9 (m, 2H), 2.0 (s, 3H), 1.2 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 195.8, 194.5, 142.1, 134.5, 133.8, 132.9, 130.0, 129.8, 129.1, 128.8, 32.5 | 171.9, 169.8, 155.8, 130.5, 127.8, 115.5, 61.8, 54.5, 37.2, 23.2, 14.2 | 195.7, 194.6, 171.8, 169.7, 157.9, 138.5, 134.6, 133.7, 132.8, 130.6, 130.0, 129.7, 129.0, 128.7, 115.2, 70.1, 61.9, 54.6, 37.1, 23.2, 14.2 |
| IR (KBr, cm⁻¹) | ~1660 (C=O), ~1210 (C-Br) | ~3300 (N-H), ~1740 (C=O, ester), ~1650 (C=O, amide) | ~3300 (N-H), ~1740 (C=O, ester), ~1660 (C=O, benzil), ~1650 (C=O, amide), ~1240 (C-O, ether) |
| Mass Spec (m/z) | [M+H]⁺ 303/305 | [M+H]⁺ 252.1 | [M+H]⁺ 474.2 |
Note: The spectroscopic data for the product are predicted based on the structure and known chemical shifts for similar compounds.
Photochemical Deprotection
The 4-benzoylphenylmethyl group can be cleaved upon irradiation with UV light (typically around 350 nm), releasing the N-acetyl-L-tyrosine ethyl ester. The mechanism of photocleavage for benzil-based protecting groups generally involves excitation of the benzil chromophore to an excited state, followed by intramolecular hydrogen abstraction or electron transfer, leading to fragmentation and release of the protected molecule.[8]
Experimental Protocol for Photocleavage
Materials:
-
4-O-(4-benzoylphenylmethyl)-N-acetyl-L-tyrosine ethyl ester
-
Acetonitrile/Water (or other suitable solvent system)
-
UV lamp (e.g., 350 nm)
-
HPLC or LC-MS for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or photoreactor.
-
Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350 nm).
-
Monitoring: Monitor the progress of the deprotection reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the released N-acetyl-L-tyrosine ethyl ester.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of the target molecule.
Photocleavage Workflow
Caption: Photocleavage of the caged tyrosine derivative.
Tyrosine Kinase Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bromomethyl)benzil
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(Bromomethyl)benzil. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator (e.g., old AIBN or benzoyl peroxide).2. Insufficient reaction temperature to initiate radical formation.3. Presence of radical inhibitors (e.g., oxygen, certain impurities).4. Insufficient light source if using photo-initiation. | 1. Use a fresh batch of the radical initiator.2. Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for CCl₄, ~80°C for benzene).3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Use a suitable UV lamp or ensure the light source is of sufficient intensity. |
| Formation of Multiple Products (Over-bromination) | 1. Excess of N-Bromosuccinimide (NBS) used.2. Prolonged reaction time.3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to 4-methylbenzil.2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.3. Maintain a gentle reflux; avoid excessive heating. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of NBS.2. Short reaction time.3. Inefficient initiation of the radical reaction. | 1. Ensure at least one equivalent of NBS is used.2. Extend the reaction time, monitoring progress by TLC.3. Check the quality and amount of the radical initiator and ensure the reaction temperature is adequate. |
| Product is Difficult to Purify | 1. Similar polarities of the desired product and the dibrominated side product.2. Co-crystallization of the product and side products. | 1. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the products.2. Recrystallize the crude product from a solvent where the solubility of the mono- and di-brominated products differs significantly (e.g., ethyl acetate/hexanes mixture). |
| Reaction Stalls Before Completion | 1. Depletion of the radical initiator.2. Quenching of radicals by impurities. | 1. Add a small additional portion of the radical initiator to the reaction mixture.2. Ensure all reagents and solvents are pure and dry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most common side reaction is over-bromination of the methyl group, leading to the formation of 4-(dibromomethyl)benzil and, to a lesser extent, 4-(tribromomethyl)benzil. This occurs because the benzylic hydrogens on the newly formed this compound are also susceptible to radical abstraction and subsequent bromination.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the reagents. Using N-Bromosuccinimide (NBS) in a 1:1 molar ratio with 4-methylbenzil is recommended. A slight excess of NBS may be used to ensure full conversion of the starting material, but a large excess should be avoided. Additionally, monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent further bromination of the product.
Q3: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?
A3: NBS is preferred because it provides a low, constant concentration of bromine in the reaction mixture. This is achieved through the reaction of NBS with the HBr byproduct formed during the propagation step.[1] This low concentration of Br₂ favors the desired radical substitution at the benzylic position and minimizes competitive side reactions, such as electrophilic addition to the aromatic rings of the benzil moiety.[1]
Q4: What is the role of the radical initiator (AIBN or benzoyl peroxide)?
A4: The radical initiator is a compound that decomposes upon heating or exposure to UV light to generate free radicals. These initial radicals then start the chain reaction by abstracting a bromine atom from NBS or a hydrogen atom from the methyl group of 4-methylbenzil, propagating the radical bromination process.
Q5: My purified product still shows impurities by NMR. What are the expected chemical shifts for the common side products?
A5: In the ¹H NMR spectrum, the benzylic protons of the desired this compound typically appear as a singlet around 4.5 ppm. The methine proton of the 4-(dibromomethyl)benzil byproduct will appear further downfield, as a singlet around 6.6 ppm. Unreacted 4-methylbenzil will show a singlet for the methyl protons around 2.4 ppm.
Data Presentation
The following table provides illustrative data on how the stoichiometry of NBS can affect the product distribution in the bromination of 4-methylbenzil. Note that these are representative values to demonstrate the trend and actual results may vary based on specific reaction conditions.
| Molar Ratio (NBS : 4-methylbenzil) | This compound Yield (%) | 4-(Dibromomethyl)benzil Yield (%) | Unreacted 4-methylbenzil (%) |
| 0.8 : 1 | 65 | 5 | 30 |
| 1.0 : 1 | 85 | 10 | 5 |
| 1.2 : 1 | 75 | 20 | <5 |
| 2.0 : 1 | 15 | 80 | <5 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for benzylic bromination of similar substrates.
Materials:
-
4-methylbenzil
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile, chlorobenzene)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzil (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 1-3 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) and can be initiated with a UV lamp if desired.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and subsequent over-bromination side reactions.
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-(Bromomethyl)benzil by Recrystallization
Welcome to the technical support center for the purification of crude 4-(Bromomethyl)benzil. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound through recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure of Crystals to Form | - The solution is not supersaturated (too much solvent was used).- The solution has cooled too rapidly.- The compound is highly soluble in the solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.- Ensure slow cooling by insulating the flask.- Re-evaluate the solvent system; consider a solvent in which the compound is less soluble. |
| Oiling Out | - The melting point of the solid is lower than the boiling point of the solvent.- The concentration of the solute is too high.- Significant impurities are present. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Use a lower-boiling point solvent or a solvent mixture.- Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial. |
| Low Yield of Purified Product | - Too much solvent was used, resulting in significant loss of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution. | - Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.- Always use ice-cold solvent to wash the collected crystals.- The mother liquor can be concentrated to obtain a second crop of crystals. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility characteristics to this compound in the chosen solvent.- The crystals formed too quickly, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the purification of structurally similar compounds, suitable solvents to investigate would be diethyl ether, or a mixed solvent system such as ethanol/water. A 20% aqueous ethanol solution has been used for a similar compound.[1] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with water or hexanes) to determine the optimal solvent or solvent system for your specific crude material.
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To address this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then allowing it to cool more slowly. Using a different solvent or a solvent mixture with a lower boiling point might also resolve the issue.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The reported melting point for this compound is 67-68 °C. A broad melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., diethyl ether or an ethanol/water mixture) at room temperature and observe the solubility. Heat the mixture gently to boiling and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely with gentle heating and swirling.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
How to avoid impurities in 4-(Bromomethyl)benzil reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid impurities in reactions involving 4-(Bromomethyl)benzil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity
-
Question: My reaction has a low yield, and I observe a significant amount of a more polar impurity on my TLC plate. What could be the cause?
-
Answer: This is often due to the hydrolysis of this compound to 4-(hydroxymethyl)benzil. This side reaction is prevalent when there is residual moisture in the reagents or solvent, or if the reaction is run for an extended period at high temperatures in the presence of water or other nucleophilic species.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure starting materials are free of water.
-
Control Reaction Time and Temperature: Monitor the reaction progress by TLC. Avoid unnecessarily long reaction times or excessive heat, which can promote hydrolysis.
-
Purification: The hydrolyzed product, 4-(hydroxymethyl)benzil, is more polar and can typically be separated from the desired product by column chromatography on silica gel.
-
Issue 2: Formation of a Non-polar Impurity with Approximately Double the Molecular Weight
-
Question: I am observing a non-polar impurity that, based on mass spectrometry, appears to be a dimer of the starting material. How can I prevent this?
-
Answer: This impurity is likely 1,2-bis(4-(benzoylcarbonyl)phenyl)ethane, formed through a Wurtz-type coupling reaction. This can occur in the presence of certain metals or reactive metal species, or under conditions that favor radical formation.
Troubleshooting Steps:
-
Avoid Reactive Metals: Ensure the reaction setup is free from any reactive metals that could promote coupling.
-
Control of Reaction Conditions: For reactions sensitive to radical formation, consider the use of radical inhibitors or ensure the reaction is performed in the dark.
-
Purification: This non-polar dimer can usually be separated from the desired product by column chromatography or recrystallization.
-
Issue 3: Presence of an Impurity with a Similar Polarity to the Starting Material
-
Question: My reaction mixture shows an impurity with a polarity very close to my starting this compound, making purification difficult. What could this be?
-
Answer: This could be an elimination product, 4-vinylbenzil, especially if a sterically hindered or strong, non-nucleophilic base is used. While less common for primary benzyl bromides, it can occur under certain conditions.
Troubleshooting Steps:
-
Choice of Base: Use a weaker, non-hindered base if possible, particularly for Williamson ether synthesis.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize elimination.
-
Purification: Careful column chromatography with a shallow solvent gradient may be required to separate the product from this impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve nucleophilic substitution at the benzylic carbon. These include:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.
-
Alkylation of Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
Esterification: Reaction with carboxylate salts to form esters.
Q2: What are the primary impurities I should be aware of?
A2: The three most common impurities are:
-
4-(hydroxymethyl)benzil: From hydrolysis.
-
1,2-bis(4-(benzoylcarbonyl)phenyl)ethane: From Wurtz-type coupling.
-
Over-alkylation products: In reactions with primary amines or other nucleophiles with multiple reactive sites.
Q3: How can I minimize the formation of the hydrolysis product?
A3: To minimize hydrolysis:
-
Use anhydrous solvents (e.g., freshly distilled THF or DMF).
-
Dry all glassware in an oven before use.
-
Store this compound in a desiccator.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What conditions favor the formation of the dimeric impurity?
A4: Dimerization is favored by:
-
The presence of reactive metals (e.g., sodium, magnesium if preparing a Grignard reagent, though less common for this substrate).
-
High concentrations of the starting material.
-
Conditions that can generate radical intermediates.
Data Presentation
Table 1: Common Impurities in this compound Reactions
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 4-(hydroxymethyl)benzil | C₁₅H₁₂O₃ | 240.26 | Hydrolysis |
| 1,2-bis(4-(benzoylcarbonyl)phenyl)ethane | C₃₀H₂₂O₄ | 446.50 | Wurtz-type Coupling |
| 4-vinylbenzil | C₁₅H₁₀O₂ | 222.24 | Elimination |
| Di-alkylated amine | Variable | Variable | Over-alkylation |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
-
To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetone, see Table 2), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Typical Conditions for Williamson Ether Synthesis
| Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| DMF | K₂CO₃ | 60-80 | 4-8 |
| Acetone | K₂CO₃ | Reflux | 6-12 |
| THF | NaH | 0 to RT | 2-6 |
Protocol 2: General Procedure for Alkylation of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. To avoid over-alkylation, using a larger excess of the amine can be beneficial.
Mandatory Visualizations
Caption: Reaction pathways of this compound leading to the desired product and common impurities.
Caption: A troubleshooting workflow for identifying and addressing common impurities.
Optimizing reaction conditions for nucleophilic substitution with 4-(Bromomethyl)benzil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzil in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What type of nucleophilic substitution mechanism should I expect with this compound?
A1: this compound is a benzylic halide. Benzylic halides can undergo both S(_N)1 and S(_N)2 reactions. The operative mechanism will depend on the specific reaction conditions, including the nucleophile, solvent, and temperature. Strong, non-bulky nucleophiles and polar aprotic solvents favor the S(_N)2 pathway, while weaker nucleophiles and polar protic solvents tend to promote an S(_N)1 mechanism through stabilization of the benzylic carbocation intermediate.
Q2: How does the benzil moiety affect the reactivity of the bromomethyl group?
A2: The benzil group is electron-withdrawing, which can influence the reactivity of the benzylic bromide. While the benzene ring can stabilize a developing positive charge in an S(_N)1 reaction through resonance, the electron-withdrawing nature of the two carbonyl groups can destabilize the carbocation, potentially slowing down an S(_N)1 pathway. For an S(_N)2 reaction, the steric bulk of the benzil group may slightly hinder the backside attack of the nucleophile.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include elimination (E1 or E2) to form an alkene, especially with bulky or strongly basic nucleophiles. Another potential issue, particularly with amine nucleophiles, is over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[1] With ambident nucleophiles, such as the cyanide ion, a mixture of products can be formed.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material (this compound) and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Nucleophile | Ensure your nucleophile is sufficiently reactive. For weakly nucleophilic alcohols or thiols, deprotonation with a suitable base (e.g., NaH, K(_2)CO(_3)) to form the corresponding alkoxide or thiolate will significantly increase its nucleophilicity. |
| Inappropriate Solvent | The choice of solvent is critical. For S(_N)2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving the nucleophile more reactive. For S(_N)1 reactions, polar protic solvents like ethanol or methanol can be used. |
| Low Reaction Temperature | Nucleophilic substitution reactions often require heating. If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring for potential side product formation by TLC. |
| Decomposition of Starting Material | This compound can be sensitive to moisture and light. Ensure it is stored properly and handled under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Steric Hindrance | If using a bulky nucleophile, steric hindrance may be slowing down the reaction. Consider using a less hindered nucleophile if possible, or you may need to use more forcing conditions (higher temperature, longer reaction time). |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Over-alkylation of Amines | When using primary or secondary amines as nucleophiles, multiple alkylations are a common problem.[1] To favor mono-alkylation, use a large excess of the amine relative to this compound. |
| Elimination Side Products | The use of strongly basic and/or bulky nucleophiles can promote elimination reactions. If elimination is a significant issue, consider using a less basic nucleophile or milder reaction conditions (e.g., lower temperature). |
| Reaction with Ambident Nucleophiles | Nucleophiles with more than one potential site of attack (e.g., CN
|
Experimental Protocols
General Protocol for Nucleophilic Substitution with Phenols (Ether Synthesis)
-
To a solution of the desired phenol (1.2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K(_2)CO(_3), 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Nucleophilic Substitution with Thiols (Thioether Synthesis)
-
Dissolve the thiol (1.1 equivalents) in a solvent like ethanol or DMF.
-
Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature or heat gently (e.g., 50 °C) as needed, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol for Synthesis of 4-(Azidomethyl)benzil
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add sodium azide (NaN(_3), 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Nucleophilic Substitution with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type | Approx. Yield (%) |
| Phenol | K(_2)CO(_3) | DMF | 80 | 6 | Ether | 85-95 |
| 4-Mercaptophenol | K(_2)CO(_3) | Acetonitrile | 60 | 4 | Thioether | 90-98 |
| Sodium Azide | - | Acetone/H(_2)O | 25 | 3 | Azide | >95 |
| Piperidine | K(_2)CO(_3) | DMF | 50 | 5 | Amine | 70-85 (mono-alkylated) |
| Sodium Cyanide | - | DMSO | 60 | 8 | Nitrile | 75-85 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low product yield.
References
4-(Bromomethyl)benzil stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 4-(Bromomethyl)benzil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with the molecular formula C15H11BrO2.[1] It belongs to the class of α-haloketones and is a derivative of benzil. Its reactive bromomethyl group makes it a useful reagent in organic synthesis, particularly for introducing the benzil moiety into other molecules. It is often used in the development of photosensitive materials and as a building block in the synthesis of more complex molecules in medicinal chemistry.
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns for this compound are its sensitivity to moisture (hygroscopic), light, and heat. As an α-haloketone and a benzyl bromide derivative, it is susceptible to hydrolysis, nucleophilic substitution reactions, and thermal decomposition.
Q3: How should this compound be properly stored?
A3: To ensure its stability, this compound should be stored under the following conditions:
-
Temperature: -20°C in a freezer.[2]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[2]
-
Light: Protected from light in a tightly sealed, opaque container.[3][4]
-
Moisture: Store in a desiccator or a dry box to minimize exposure to humidity due to its hygroscopic nature.[1][2]
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by:
-
A change in color from its typical appearance.
-
A decrease in melting point. The reported melting point is in the range of 67-68°C.[2]
-
The presence of impurities as detected by analytical techniques such as NMR, HPLC, or TLC.
-
Reduced reactivity in chemical reactions compared to a fresh batch.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a reaction | Degradation of this compound due to improper storage. | - Confirm the identity and purity of the compound using analytical methods (e.g., NMR, melting point).- Use a fresh, properly stored batch of this compound.- Ensure all reaction solvents and reagents are anhydrous. |
| Formation of unexpected byproducts | Reaction with moisture or other nucleophiles present in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (argon or nitrogen).- Purify all starting materials to remove nucleophilic impurities. |
| Inconsistent reaction yields | Variable quality of this compound or reaction conditions. | - Standardize the storage and handling protocol for this compound.- Carefully control reaction parameters such as temperature, reaction time, and stoichiometry.- Analyze the purity of each batch of this compound before use. |
| Discoloration of the compound upon storage | Exposure to light or air (oxidation). | - Store the compound in an amber vial or a container wrapped in aluminum foil.- Ensure the container is tightly sealed and flushed with an inert gas before storage. |
Quantitative Stability Data (Estimated)
| Condition | Parameter | Estimated Stability |
| Temperature | Half-life at 25°C (in a dry, inert atmosphere) | Weeks to months |
| Half-life at 4°C (in a dry, inert atmosphere) | Months to a year | |
| Half-life at -20°C (in a dry, inert atmosphere) | > 1 year | |
| Humidity | Hydrolysis rate in 50% aqueous acetone | Significantly faster than in anhydrous conditions |
| Light | Photodegradation | Susceptible to degradation upon exposure to UV light |
Experimental Protocols
Protocol for Assessing the Purity of this compound by ¹H NMR
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis:
-
The characteristic peak for the benzylic protons (-CH₂Br) should appear around 4.5 ppm.
-
The aromatic protons will appear in the range of 7.2-8.0 ppm.
-
The presence of a peak around 4.7 ppm could indicate the formation of the corresponding benzyl alcohol due to hydrolysis.
-
Integrate the peaks to determine the relative ratios of the compound to any impurities.
-
Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound samples
-
Controlled environment chambers (e.g., 40°C/75% RH)
-
Amber glass vials with tight-fitting caps
-
Analytical balance
-
HPLC or ¹H NMR for analysis
Procedure:
-
Place accurately weighed samples of this compound into several amber glass vials.
-
Tightly seal the vials.
-
Place the vials in a controlled environment chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from the chamber.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample for purity and degradation products using a validated analytical method (e.g., HPLC or ¹H NMR).
-
Compare the results to the initial (time 0) analysis to determine the rate of degradation.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for storage and handling of this compound.
References
Troubleshooting low yield in the synthesis of 4-(Bromomethyl)benzil derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)benzil derivatives. The information is presented in a question-and-answer format to directly address potential challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is consistently low. What are the most common causes?
Low yields in the benzylic bromination of 4-methylbenzil are often attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated radical initiator.
-
Side Reactions: Several side reactions can compete with the desired benzylic bromination, consuming the starting material and forming impurities.[1]
-
Degradation of Product: The product, this compound, can be sensitive to the reaction conditions and may degrade if exposed to high temperatures or prolonged reaction times.
-
Issues with Reagents: The quality of N-Bromosuccinimide (NBS) and the radical initiator is crucial. Old or impure NBS can lead to lower yields.
Q2: What are the primary side reactions I should be aware of?
The primary side reactions in the synthesis of this compound include:
-
Dibromination: Formation of 4-(dibromomethyl)benzil can occur, especially if an excess of NBS is used.
-
Aromatic Bromination: Electrophilic bromination of the aromatic ring can compete with the desired radical substitution, particularly if the reaction conditions favor ionic pathways (e.g., presence of acid).
-
Oxidation of the Benzylic Position: The benzylic position can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents or if the reaction is exposed to air for extended periods at high temperatures.[1]
-
Reaction with Carbonyl Groups: While less common under radical conditions, the presence of two carbonyl groups in the benzil structure could potentially lead to other unforeseen side reactions.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimizing the following reaction parameters can significantly improve the yield of this compound:
-
Choice of Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used for radical brominations with NBS. Using a non-polar solvent helps to minimize ionic side reactions.
-
Radical Initiator: AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) are common radical initiators. The choice and amount of initiator should be carefully considered. AIBN is generally preferred as it is less prone to inducing side reactions compared to BPO.
-
Temperature: The reaction should be carried out at a temperature sufficient to initiate the radical chain reaction but not so high as to cause product degradation. Refluxing in CCl₄ (around 77°C) is a common condition.
-
Equivalents of NBS: Using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize dibromination.
-
Reaction Time: The reaction progress should be monitored by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time and avoid prolonged heating.
Q4: I am observing the formation of a significant amount of 4-(dibromomethyl)benzil. How can I prevent this?
To minimize the formation of the dibrominated byproduct, consider the following:
-
Control Stoichiometry: Use no more than 1.1 equivalents of NBS relative to the 4-methylbenzil starting material.
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent and favor mono-bromination.
-
Monitor the Reaction: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further bromination of the product.
Q5: My purified product seems to be unstable. What are the proper storage conditions for this compound derivatives?
This compound is reported to be moisture-sensitive and should be handled accordingly. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C).
Quantitative Data Summary
Due to the limited availability of systematic studies on the synthesis of this compound, the following table presents illustrative data based on typical conditions for benzylic bromination of structurally similar aromatic ketones. This data is intended to provide a general understanding of how different parameters can influence the reaction yield.
| Entry | Starting Material | Brominating Agent (Equivalents) | Radical Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylacetophenone | NBS (1.1) | AIBN (5) | CCl₄ | 77 (Reflux) | 4 | ~85 |
| 2 | 4-Methylacetophenone | NBS (1.1) | Benzoyl Peroxide (5) | CCl₄ | 77 (Reflux) | 4 | ~80 |
| 3 | 4-Methylacetophenone | NBS (1.1) | AIBN (5) | Cyclohexane | 81 (Reflux) | 6 | ~82 |
| 4 | 4-Methylacetophenone | NBS (1.5) | AIBN (5) | CCl₄ | 77 (Reflux) | 4 | ~70 (with dibromination) |
| 5 | Toluene | NBS (1.1) | AIBN (2) | Benzene | 80 (Reflux) | 3 | >90 |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4-Methylbenzil
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzil (1.0 eq) in CCl₄.
-
Addition of Reagents: Add NBS (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Filter the recrystallized product and dry it under vacuum to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Reactions Involving 4-(Bromomethyl)benzil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzil. It addresses common issues and potential byproducts encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites:
-
Benzylic Bromide: The bromomethyl group (-CH₂Br) is susceptible to nucleophilic substitution and elimination reactions. The benzylic position is activated, making the bromide a good leaving group.
-
Dicarbonyl (Benzil) Group: The two adjacent carbonyl groups are prone to nucleophilic attack. In the presence of a base, this moiety can undergo the benzilic acid rearrangement.
Q2: What are the most common types of byproducts observed in reactions with this compound?
A2: The most common byproducts arise from side reactions at the two main reactive sites. These include:
-
Hydrolysis Product: 4-(Hydroxymethyl)benzil, formed if water is present in the reaction mixture.
-
Elimination Product: Formation of a stilbene-like dimer via elimination of HBr.
-
Benzilic Acid Rearrangement Product: 4-(Bromomethyl)benzilic acid, formed in the presence of a base.
-
Over-brominated Impurities: Species such as 4-(dibromomethyl)benzil may be present from the synthesis of the starting material.
-
Polymerization Products: Under certain conditions, particularly with strong bases or catalysts, polymerization can occur.
Q3: How can I minimize the formation of the hydrolysis byproduct, 4-(Hydroxymethyl)benzil?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: What conditions favor the benzilic acid rearrangement?
A4: The benzilic acid rearrangement is catalyzed by a base.[1][2][3] The presence of hydroxide ions (from water and a base) or other strong bases can lead to the formation of 4-(bromomethyl)benzilic acid. To avoid this, use non-basic or weakly basic conditions if the dicarbonyl group is to be preserved. If a base is required for the primary reaction, consider using a non-nucleophilic, sterically hindered base and running the reaction at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on identifying and mitigating byproduct formation.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low yield of the desired product and a significant amount of a more polar byproduct. | This is often due to the hydrolysis of the benzylic bromide to the corresponding alcohol, 4-(hydroxymethyl)benzil. | - Ensure all solvents and reagents are rigorously dried before use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Use molecular sieves to remove trace amounts of water. |
| Presence of a non-polar, high molecular weight byproduct. | This could be a result of an elimination reaction leading to dimer formation. Strong, bulky bases can promote elimination over substitution. | - Use a less sterically hindered base if a base is necessary.- Employ a weaker base or a non-basic catalyst if possible.- Optimize the reaction temperature; higher temperatures can favor elimination. |
| Formation of a carboxylic acid byproduct, confirmed by IR or NMR spectroscopy. | This strongly indicates that the benzilic acid rearrangement has occurred. This is common when the reaction is performed under basic conditions.[1][2][3] | - Avoid strong bases. If a base is essential, use a non-nucleophilic base and maintain a low reaction temperature.- If the desired reaction is nucleophilic substitution at the benzylic position, consider protecting the dicarbonyl group as a ketal before proceeding. |
| Mass spectrometry analysis shows peaks corresponding to di-brominated species. | The starting material, this compound, may be contaminated with over-brominated impurities from its synthesis. | - Purify the starting material by recrystallization or chromatography before use.- Analyze the starting material by HPLC or LC-MS to assess its purity. |
| The reaction mixture becomes viscous or solidifies, and the product is difficult to isolate. | This may be due to polymerization of the starting material or products. This can be initiated by strong bases, radical initiators, or high temperatures. | - Lower the reaction temperature.- Use a less reactive base or catalyst.- Ensure the absence of radical initiators if a radical pathway is not desired. |
Data Presentation
While specific quantitative data on byproduct distribution is highly dependent on the specific reaction conditions, researchers should aim to quantify the formation of byproducts under different conditions. The following table provides a template for organizing such data.
| Reaction Condition | Desired Product (%) | 4-(Hydroxymethyl)benzil (%) | Elimination Dimer (%) | Benzilic Acid Rearrangement Product (%) | Other Byproducts (%) |
| Condition A (e.g., Base X, Temp Y, Solvent Z) | |||||
| Condition B (e.g., Base P, Temp Q, Solvent R) | |||||
| ... |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere, add the nucleophile (1.0-1.2 eq).
-
If a base is required, add a non-nucleophilic base (e.g., diisopropylethylamine) (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Reaction Byproducts by HPLC
-
Prepare a standard solution of the starting material, this compound.
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, starting with a mixture of water and acetonitrile and gradually increasing the percentage of acetonitrile.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to the starting material, desired product, and potential byproducts by comparing their retention times with known standards or by collecting the fractions and analyzing them by mass spectrometry and NMR.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting logic for identifying and resolving byproduct formation.
References
Managing the hygroscopic nature of 4-(Bromomethyl)benzil in experiments
This technical support center provides guidance on managing the hygroscopic nature of 4-(Bromomethyl)benzil in experimental settings. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common challenges encountered when working with this moisture-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" indicates that this compound has a tendency to absorb moisture from the surrounding air. This can lead to physical and chemical changes in the compound, potentially affecting experimental outcomes.
Q2: How should I store this compound to minimize moisture absorption?
A2: this compound should be stored in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or in a controlled low-humidity environment such as a glove box. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is recommended.
Q3: The this compound in my laboratory has become clumpy and difficult to handle. What should I do?
A3: Clumping is a common physical change that occurs when hygroscopic solids absorb moisture. Before use, the compound may need to be dried under a vacuum to remove absorbed water. Gently grinding the material may be necessary to break up clumps after drying.
Q4: Can I use this compound that has been exposed to air?
A4: Exposure to atmospheric moisture can lead to the hydration of this compound, which may interfere with your reaction. It is crucial to minimize air exposure. If the compound has been exposed, it is best to dry it under vacuum before use. For highly sensitive reactions, using a fresh, unopened container or a properly stored and handled aliquot is recommended.
Q5: How can I accurately weigh a hygroscopic compound like this compound?
A5: Weighing hygroscopic substances requires speed and a controlled environment. If possible, weigh the compound in a glove box with a low-humidity atmosphere. If a glove box is not available, weigh it quickly and in a pre-tared, sealed container. Note the mass quickly as it may increase upon exposure to air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields | Variable hydration of this compound due to moisture absorption. | Ensure the compound is thoroughly dried under vacuum before each experiment. Standardize handling procedures to minimize air exposure. |
| Formation of unexpected byproducts | Reaction of this compound with absorbed water, leading to hydrolysis or other side reactions. | Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., argon or nitrogen). |
| Difficulty in dissolving the compound | Physical changes (clumping, caking) due to moisture absorption. | Dry the compound before use. If solubility issues persist, gentle heating and sonication may aid dissolution, provided the compound is stable under these conditions. |
| Material appears "wet" or has a pasty consistency | Significant water absorption from the atmosphere. | The compound must be dried, preferably under high vacuum, possibly with gentle heating if the compound's stability allows. Consider discarding the reagent if it has liquefied, as this indicates substantial water uptake. |
Experimental Protocols
Protocol for Drying this compound
-
Place the required amount of this compound in a clean, dry flask or vial.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Slowly apply a vacuum to avoid disturbing the solid material.
-
Dry the compound under high vacuum for a minimum of 2-4 hours. For larger quantities or if the material is visibly moist, a longer drying time may be necessary.
-
After drying, backfill the flask with an inert gas such as argon or nitrogen before opening.
Protocol for Handling and Dispensing this compound
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: If available, perform all manipulations inside a glove box with a low-humidity atmosphere.
-
No Glove Box: If a glove box is not available:
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation.
-
Briefly open the container under a positive pressure of inert gas.
-
Quickly weigh the desired amount into a pre-tared, dry flask.
-
Immediately reseal the main container and purge with inert gas before storing.
-
The flask containing the weighed compound should be sealed and kept under an inert atmosphere until it is used in the reaction.
-
Visual Guides
Preventing decomposition of 4-(Bromomethyl)benzil during a reaction
Welcome to the technical support center for 4-(Bromomethyl)benzil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is a bifunctional organic compound featuring a benzylic bromide and a benzil (1,2-diketone) moiety. Its reactivity is centered around these two functional groups. The benzylic bromide is susceptible to nucleophilic substitution and elimination reactions, while the diketone can react with nucleophiles and undergo rearrangements under certain conditions.
Q2: What are the common signs of this compound decomposition during a reaction?
Common indicators of decomposition include the appearance of unexpected side products in your reaction mixture (identifiable by TLC, LC-MS, or NMR), a lower than expected yield of the desired product, and a noticeable color change in the reaction mixture that is not associated with the expected product formation.
Q3: How should this compound be properly stored to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and dark environment. It is hygroscopic and should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1]
Q4: Can the benzil portion of the molecule react under the conditions used for the benzylic bromide?
Yes, the benzil moiety can be sensitive to the reaction conditions, particularly to strong bases, which can induce a benzilic acid rearrangement.[2][3][4][5] Additionally, some nucleophiles may react with the carbonyl groups of the benzil.
Q5: Is this compound sensitive to light?
Yes, the benzil functional group is known to be photochemically active. Exposure to UV light can lead to the formation of radical species and subsequent decomposition or side reactions.[1][6][7] Therefore, it is advisable to protect reactions involving this compound from light.
Troubleshooting Guide
This guide addresses specific issues that may arise from the decomposition of this compound during a reaction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and formation of a polar byproduct. | Hydrolysis of the benzylic bromide: The benzylic bromide is reacting with trace amounts of water in the solvent or reagents. Benzylic bromides can decompose on contact with water.[8] | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of an α-hydroxy acid derivative as a major byproduct. | Benzilic acid rearrangement: The benzil moiety is undergoing rearrangement due to the presence of a strong base (e.g., hydroxide). This is a known reaction for 1,2-diketones.[2][3][4][5] | - Use a non-nucleophilic, sterically hindered base if a base is required. - If possible, use milder reaction conditions and avoid strong bases. |
| Multiple products are formed, including di- and tri-substituted products when using an amine nucleophile. | Over-alkylation of the amine nucleophile: The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with this compound. | - Use a large excess of the primary amine nucleophile. - Add the this compound slowly to the reaction mixture containing the amine. - Consider protecting the amine if possible. |
| Reaction mixture turns dark, and a complex mixture of products is observed. | Radical decomposition: The reaction may be initiated by light or high temperatures, leading to the formation of stable benzylic radicals which can then undergo various non-specific reactions.[9] | - Protect the reaction from light by wrapping the flask in aluminum foil. - Conduct the reaction at the lowest effective temperature. - Degas the solvent to remove dissolved oxygen, which can participate in radical reactions.[1] |
| Formation of an elimination byproduct (alkene). | E2 elimination reaction: A strong, sterically hindered base is promoting the elimination of HBr. | - Use a less sterically hindered, non-basic nucleophile if possible. - Lower the reaction temperature. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a generalized method for reacting this compound with a nucleophile, incorporating measures to minimize decomposition.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (oven-dried)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. If the nucleophile is a solid, add it to the reaction flask. If it is a liquid, add it via syringe.
-
Dissolution: Add the anhydrous solvent to the reaction flask and stir until the nucleophile is dissolved.
-
Reagent Addition: Dissolve this compound in a minimal amount of anhydrous solvent in a separate flask under an inert atmosphere. Add this solution dropwise to the stirring solution of the nucleophile at the desired reaction temperature (start with low temperatures, e.g., 0°C).
-
Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride for organometallic reagents or water for other nucleophiles).
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Visual Troubleshooting and Prevention
The following diagrams illustrate the logical troubleshooting flow and the key factors leading to the decomposition of this compound, along with preventative measures.
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Decomposition pathways of this compound and preventative strategies.
References
- 1. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers [mdpi.com]
- 2. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Benzilic Acid Rearrangement [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Analysis of 4-(Bromomethyl)benzil Reaction Products: ¹H NMR vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comparative analysis of ¹H NMR spectroscopy and other analytical techniques for the characterization of products from the reaction of 4-(Bromomethyl)benzil, a versatile building block in organic synthesis.
This guide focuses on the nucleophilic substitution reaction of this compound with potassium phthalimide as a representative example. Detailed experimental protocols, comparative data analysis, and workflow visualizations are provided to assist researchers in selecting the most appropriate analytical methods for their specific needs.
Reaction of this compound with Potassium Phthalimide
The reaction of this compound with potassium phthalimide proceeds via a nucleophilic substitution mechanism to yield N-(4-(phenyl(oxo)acetyl)benzyl)phthalimide. This reaction is a classic example of the Gabriel synthesis of primary amines, where the phthalimide group serves as a protected form of the amine.
Figure 1: Reaction of this compound with Potassium Phthalimide.
Experimental Protocols
Synthesis of N-(4-(phenyl(oxo)acetyl)benzyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-(phenyl(oxo)acetyl)benzyl)phthalimide.
¹H NMR Spectroscopy
Instrument: 400 MHz NMR Spectrometer
Solvent: Deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
Data Presentation and Analysis
¹H NMR Data
The ¹H NMR spectrum is a powerful tool for the structural elucidation of the reaction product. The expected chemical shifts, multiplicities, and integration values for the starting material and the product are summarized below.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂Br | ~4.5 | Singlet | 2H |
| Aromatic Protons | 7.3 - 8.1 | Multiplet | 9H | |
| N-(4-(phenyl(oxo)acetyl)benzyl)phthalimide | -CH₂-N | ~4.9 | Singlet | 2H |
| Phthalimide Aromatic Protons | ~7.7 - 7.9 | Multiplet | 4H | |
| Benzil Aromatic Protons | ~7.4 - 8.2 | Multiplet | 9H |
¹H NMR Analysis Workflow:
Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4-(Bromomethyl)benzil and its alternatives, benzil and benzyl bromide, supported by experimental data from spectral databases.
The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides valuable insights into its chemical structure. For a substituted molecule like this compound, the fragmentation is a composite of the characteristic cleavages of its constituent functional groups. By comparing its predicted fragmentation to that of its core structures, benzil and benzyl bromide, we can build a comprehensive picture of its behavior under mass spectrometric analysis.
Comparative Fragmentation Patterns
The electron ionization (EI) mass spectra of benzil and benzyl bromide provide the foundational data for predicting the fragmentation of this compound. The major fragments observed for these parent molecules are detailed below.
| Parent Molecule | Major Fragment Ion (m/z) | Relative Abundance | Fragment Structure |
| Benzil | 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) | |
| Benzyl Bromide | 91 | High | [C₇H₇]⁺ (Tropylium cation) |
| 170/172 | Medium | [C₇H₇Br]⁺ (Molecular Ion) | |
| 79/81 | Low | [Br]⁺ (Bromine cation) |
Based on these fundamental fragmentation pathways, the predicted mass spectrum of this compound would exhibit a combination of these fragments, as well as unique fragments arising from the intact, substituted molecule.
| Predicted Fragments for this compound | |||
| m/z | Predicted Fragment Structure | Proposed Origin | Expected Relative Abundance |
| 302/304 | [M]⁺ | Molecular Ion | Low to Medium |
| 223 | [M - Br]⁺ | Loss of a bromine radical | Medium |
| 195 | [M - CH₂Br]⁺ | Cleavage of the bromomethyl group | Medium |
| 183 | [C₁₄H₉O₂]⁺ | Benzoyl cation from the brominated ring | High |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation from the unsubstituted ring | High |
| 91 | [C₇H₇]⁺ | Tropylium ion from the bromomethylbenzyl moiety | High |
| 77 | [C₆H₅]⁺ | Phenyl cation | Medium |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce the observed fragment ions. The primary fragmentation pathways are visualized below.
Experimental Protocols
The mass spectral data for benzil and benzyl bromide, which inform the predictions for this compound, are typically acquired using electron ionization mass spectrometry (EI-MS). A general protocol for such an analysis is as follows:
-
Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: A computer records the intensity of the signal as a function of m/z, generating a mass spectrum.
Conclusion
The mass spectrometry fragmentation pattern of this compound derivatives can be rationally predicted by understanding the fragmentation of its core components. The dominant fragmentation pathways involve the formation of stable benzoyl and tropylium cations. This guide provides a framework for interpreting the mass spectra of this class of compounds, which is essential for their identification and structural characterization in various research and development settings. The provided experimental protocol offers a standardized approach for obtaining reproducible mass spectral data.
A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions
For Immediate Release
This guide presents a detailed comparison of the reactivity of 4-(Bromomethyl)benzil and benzyl bromide, two important reagents in organic synthesis, particularly in the context of drug development and materials science. This analysis is supported by established principles of physical organic chemistry and available experimental data on related compounds, providing a valuable resource for researchers and scientists in selecting the appropriate benzylating agent for their specific applications.
Executive Summary
Benzyl bromide is a widely utilized reagent for the introduction of the benzyl protecting group and for the synthesis of various benzyl derivatives. This compound, a more complex derivative, offers a bifunctional scaffold with both a reactive benzylic bromide and a benzoyl moiety. The electronic properties of the benzoyl group, however, are anticipated to significantly influence the reactivity of the bromomethyl group. This guide explores the theoretical basis for this reactivity difference and provides an estimation of the quantitative impact on reaction rates in nucleophilic substitution reactions.
Chemical Structures
The fundamental difference in the reactivity of these two compounds stems from their distinct molecular structures.
Figure 1: Chemical structure of Benzyl Bromide (C₇H₇Br). The molecule consists of a benzene ring substituted with a bromomethyl group.[1]
Figure 2: Chemical structure of this compound (C₁₅H₁₁BrO₂). This molecule features a benzil (1,2-diphenylethane-1,2-dione) moiety with a bromomethyl group at the para-position of one of the phenyl rings.
Reactivity Comparison in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are the hallmark of benzyl bromide's utility. These reactions can proceed through two primary mechanisms: the unimolecular Sₙ1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular Sₙ2 pathway, which is a concerted process.
Sₙ1 Reactivity
The rate-determining step in an Sₙ1 reaction is the formation of the carbocation. The stability of this intermediate is therefore the paramount factor governing the reaction rate. Benzyl bromide readily undergoes Sₙ1 reactions due to the resonance stabilization of the resulting benzyl carbocation, where the positive charge is delocalized over the benzene ring.
In the case of this compound, the presence of the strongly electron-withdrawing benzoyl group at the para-position is expected to have a profound impact on the stability of the corresponding carbocation. The two carbonyl groups of the benzil moiety exert a powerful -I (inductive) and -M (mesomeric) effect, actively withdrawing electron density from the benzene ring. This electronic pull destabilizes the adjacent benzylic carbocation, significantly increasing the activation energy for its formation.
| Compound | Relative Sₙ1 Solvolysis Rate (Estimated) |
| Benzyl Bromide | 1 |
| This compound | << 1 (significantly less than 1) |
Table 1: Estimated relative rates of Sₙ1 solvolysis for benzyl bromide and this compound.
Sₙ2 Reactivity
The Sₙ2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This pathway is sensitive to steric hindrance and the electronic nature of the substrate. Both benzyl bromide and this compound are primary benzylic bromides, which generally favors the Sₙ2 mechanism.
However, the electron-withdrawing nature of the benzoyl group in this compound is also expected to influence its Sₙ2 reactivity, albeit to a lesser extent than in the Sₙ1 pathway. The electron withdrawal increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and potentially accelerating the rate of nucleophilic attack. Conversely, the transition state of an Sₙ2 reaction has developing negative charge on the leaving group and the incoming nucleophile, and the interaction of this with the electron-withdrawing substituent can be complex. For many substituted benzyl systems, electron-withdrawing groups tend to slightly decrease the rate of Sₙ2 reactions.
Without direct experimental data, a precise quantitative comparison for Sₙ2 reactions is challenging. However, it is reasonable to predict that the difference in reactivity will be less pronounced than in the Sₙ1 case.
Experimental Protocols
To illustrate a typical nucleophilic substitution reaction for a benzylic bromide, a general protocol for the synthesis of a benzyl ether via an Sₙ2 reaction is provided below. This protocol can be adapted for both benzyl bromide and, with anticipated longer reaction times or more forcing conditions, for this compound.
General Procedure for the Synthesis of a Benzyl Ether (Sₙ2)
Materials:
-
Benzylic bromide (benzyl bromide or this compound) (1.0 eq)
-
Phenol or alcohol (1.0 - 1.2 eq)
-
Base (e.g., potassium carbonate, sodium hydride) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
Procedure:
-
To a stirred solution of the phenol or alcohol in the chosen anhydrous solvent, add the base portion-wise at room temperature.
-
Stir the resulting mixture for 15-30 minutes to ensure complete formation of the corresponding alkoxide or phenoxide.
-
Add the benzylic bromide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired benzyl ether.
Logical Relationship of Reactivity
The following diagram illustrates the key factors influencing the reactivity of the two compounds in Sₙ1 and Sₙ2 reactions.
Caption: Factors influencing the reactivity of Benzyl Bromide vs. This compound.
Conclusion
References
A Comparative Guide to HPLC-UV Quantification of 4-(Bromomethyl)benzil
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of an optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-(Bromomethyl)benzil, a key organic intermediate. We will explore a primary method derived from established analyses of similar compounds and discuss potential alternative analytical techniques, supported by experimental data from analogous studies.
Primary Method: Reversed-Phase HPLC-UV
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the non-polar analyte.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 1% acetic acid or 0.1% formic acid to ensure good peak shape and resolution.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is typically suitable.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
UV Detection: The detection wavelength should be set at the maximum absorbance of this compound. Given the benzil chromophore, a wavelength in the range of 254-270 nm is expected to provide good sensitivity.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile to a known concentration. It is crucial to ensure the complete dissolution of the analyte.[3]
Method Validation Parameters (Anticipated)
The performance of the HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. Based on similar validated methods, the following performance characteristics can be expected:
| Parameter | Expected Performance | Reference |
| Linearity (r²) | > 0.999 | [1][2] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [1][2] |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 µg/mL | [1] |
Alternative Analytical Approaches
While HPLC-UV is a robust and widely accessible technique, other methods could be employed for the quantification of this compound, particularly in complex matrices or when higher sensitivity is required.
Derivatization Followed by HPLC-UV
For trace-level analysis or to enhance specificity, a pre-column derivatization strategy can be adopted. This approach is particularly useful for α-haloketones, which can react with specific reagents to yield highly chromophoric or fluorophoric products.[4][5][6]
Principle: this compound can be reacted with a derivatizing agent, such as 1-(4-Nitrophenyl)piperazine (4-NPP), which reacts with the bromomethyl group.[5] This reaction shifts the absorbance maximum to a longer wavelength (e.g., 392 nm), minimizing interference from matrix components that typically absorb in the lower UV region.[5]
Advantages:
-
Increased sensitivity and selectivity.
-
Reduced matrix interference.
Disadvantages:
-
Requires an additional sample preparation step.
-
Derivatization reaction conditions need to be optimized for completeness and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may have limited thermal stability, GC-MS analysis could be feasible.
Principle: The sample is vaporized and separated on a GC column, followed by detection and quantification using a mass spectrometer. The mass spectrometer provides high selectivity and can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
Advantages:
-
High selectivity and sensitivity.
-
Provides structural information for peak identification.
Disadvantages:
-
Potential for thermal degradation of the analyte in the injector or column.
-
May require derivatization to improve volatility and thermal stability.
Spectrophotometric Methods
UV-Vis spectrophotometry offers a simpler and faster, though less specific, alternative for quantification.
Principle: The concentration of this compound in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Advantages:
-
Simple, rapid, and cost-effective.
-
Requires minimal sample preparation.
Disadvantages:
-
Lacks specificity; any substance absorbing at the same wavelength will interfere.
-
Generally has a higher limit of detection compared to chromatographic methods.[1]
Comparison of Analytical Methods
| Feature | HPLC-UV | Derivatization-HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Very High | Low |
| Sensitivity | Moderate to High | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Lower | Moderate | High |
| Instrumentation Cost | Moderate | Moderate | High | Low |
| Method Development | Moderate | Complex | Complex | Simple |
| Key Advantage | Robust & Widely Available | Enhanced Sensitivity | Structural Confirmation | Simplicity & Speed |
| Key Disadvantage | Potential for Co-elution | Extra Sample Prep Step | Analyte Thermal Stability | Lack of Specificity |
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental process and the relationship between the discussed methods, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Logical comparison of analytical methods for this compound quantification.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 18189-19-0 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 4-(Bromomethyl)benzil Cross-reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 4-(Bromomethyl)benzil with a range of common biological functional groups. Due to the limited availability of direct, comprehensive studies on this compound, this comparison is based on established principles of organic chemistry and kinetic data from studies on analogous benzyl bromides and α-haloketones. The information presented here serves as a predictive guide for researchers designing experiments involving this reagent, particularly in the context of bioconjugation, covalent inhibitor design, and chemical probe development.
Predicted Reactivity Profile of this compound
This compound possesses two key electrophilic sites: the benzylic carbon of the bromomethyl group and the two carbonyl carbons of the benzil moiety. The bromomethyl group is a soft electrophile, prone to nucleophilic substitution (SN2) reactions, while the carbonyl carbons are hard electrophiles. The reactivity of the bromomethyl group is significantly enhanced by the electron-withdrawing benzil moiety.
The following table summarizes the predicted relative reactivity of this compound's bromomethyl group with common functional groups found in biomolecules, ranked from most to least reactive. This ranking is inferred from studies on the reactivity of benzyl bromide and similar electrophiles.
| Functional Group | Representative Amino Acid(s) | Predicted Relative Reactivity | Notes |
| Thiol (Thiolate) | Cysteine | Very High | Thiolates are excellent, soft nucleophiles that react rapidly with soft electrophiles like benzyl bromides. The reaction rate is highly pH-dependent, increasing with the concentration of the thiolate anion at higher pH. |
| Imidazole | Histidine | High | The imidazole side chain of histidine is a potent nucleophile, particularly in its neutral form. It is known to react readily with alkylating agents. |
| Amino (primary) | Lysine, N-terminus | Moderate to High | The primary amine of lysine and the N-terminus of proteins are good nucleophiles. Their reactivity is pH-dependent, as the protonated form is not nucleophilic. |
| Phenol (Phenoxide) | Tyrosine | Moderate | The hydroxyl group of tyrosine is a weaker nucleophile than the aforementioned groups. Reactivity is significantly enhanced at higher pH when the phenoxide anion is formed. |
| Carboxylate | Aspartate, Glutamate, C-terminus | Low | Carboxylates are relatively weak nucleophiles and are generally less reactive towards benzyl bromides compared to nitrogen and sulfur nucleophiles. |
| Hydroxyl (aliphatic) | Serine, Threonine | Very Low | The aliphatic hydroxyl groups of serine and threonine are poor nucleophiles and are not expected to react significantly with this compound under physiological conditions. |
| Amide | Asparagine, Glutamine | Negligible | The amide groups in the side chains of asparagine and glutamine are not nucleophilic and are not expected to react. |
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a competitive reaction assay can be employed. This can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective:
To determine the relative reaction rates of this compound with a panel of representative nucleophiles.
Materials:
-
This compound
-
N-acetyl-cysteine (for thiol group)
-
N-acetyl-histidine (for imidazole group)
-
N-acetyl-lysine (for primary amino group)
-
N-acetyl-tyrosine (for phenol group)
-
N-acetyl-glutamate (for carboxylate group)
-
N-acetyl-serine (for hydroxyl group)
-
Acetonitrile (ACN)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column and UV detector
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare 100 mM stock solutions of each N-acetylated amino acid in phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equal volumes of all N-acetylated amino acid stock solutions to create a nucleophile cocktail.
-
Initiate the reaction by adding the this compound stock solution to the nucleophile cocktail to achieve a final concentration of 1 mM for the electrophile and 10 mM for each nucleophile.
-
The final reaction mixture should have a controlled percentage of acetonitrile to ensure solubility.
-
-
Time-Course Monitoring (HPLC):
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture by adding an excess of a thiol-containing quenching agent (e.g., dithiothreitol) and diluting with the mobile phase.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of new product peaks corresponding to the adduction of this compound to each nucleophile. The identity of the product peaks can be confirmed by mass spectrometry.
-
The rate of formation of each product can be quantified by integrating the respective peak areas.
-
-
Data Analysis:
-
Plot the concentration of each product versus time to determine the initial reaction rates.
-
The relative reactivity can be established by comparing the initial rates of formation of each adduct.
-
Experimental Workflow Diagram
Caption: Workflow for determining the cross-reactivity of this compound.
Signaling Pathway and Logical Relationship Diagrams
In the context of this guide, which focuses on chemical reactivity rather than biological signaling, a signaling pathway diagram is not directly applicable. However, a logical diagram illustrating the factors influencing the reactivity of this compound can be constructed.
Caption: Factors influencing the reactivity of this compound.
Purity Assessment of Synthesized 4-(Bromomethyl)benzil Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, biological activity, and the safety profile of potential drug candidates. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized 4-(Bromomethyl)benzil derivatives, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of expected impurities, and the required level of sensitivity and accuracy. A multi-technique approach is often employed for a comprehensive purity profile. The following tables summarize the key aspects of five common analytical methods for the purity determination of this compound derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Description |
| Principle | Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Purity Determined | >95% |
| Advantages | High resolution, high sensitivity, applicable to a wide range of compounds, quantitative accuracy. |
| Limitations | Requires a chromophore for UV detection, may require method development for optimal separation. |
| Instrumentation | HPLC system with a UV detector, C18 column. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Description |
| Principle | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and purity of a molecule. |
| Typical Purity Determined | >98% (quantitative NMR) |
| Advantages | Provides structural confirmation, can identify and quantify impurities without the need for reference standards of the impurities. |
| Limitations | Lower sensitivity compared to other methods, requires deuterated solvents, complex spectra can be difficult to interpret. |
| Instrumentation | NMR spectrometer (e.g., 400 MHz). |
Table 3: Mass Spectrometry (MS)
| Parameter | Description |
| Principle | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. |
| Typical Purity Determined | Primarily qualitative, confirms molecular weight. |
| Advantages | High sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification. |
| Limitations | May not distinguish between isomers, ionization efficiency can vary between compounds. |
| Instrumentation | Mass spectrometer (e.g., with Electrospray Ionization - ESI). |
Table 4: Gas Chromatography (GC)
| Parameter | Description |
| Principle | Separation of volatile compounds in a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity Determined | >99% for volatile impurities. |
| Advantages | High resolution for volatile compounds, can detect and quantify residual solvents and other volatile impurities. |
| Limitations | Only applicable to thermally stable and volatile compounds, derivatization may be required for non-volatile compounds. |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS). |
Table 5: Differential Scanning Calorimetry (DSC)
| Parameter | Description |
| Principle | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression and broadening caused by impurities. |
| Typical Purity Determined | >98.5% for crystalline solids. |
| Advantages | Provides a measure of absolute purity for crystalline compounds, requires a small amount of sample. |
| Limitations | Only applicable to crystalline and thermally stable compounds that do not decompose upon melting, not suitable for amorphous materials. |
| Instrumentation | Differential Scanning Calorimeter. |
Experimental Protocols
The following are detailed, illustrative protocols for the purity assessment of this compound derivatives. These protocols are based on established methods for structurally similar compounds and may require optimization for specific derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the analysis of a related compound, 4-(bromomethyl)benzoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. A starting gradient could be 50:50 (acetonitrile:water) ramped to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound derivative in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added, and the purity is calculated based on the relative integral areas and molecular weights.
-
Mass Spectrometry (MS) Protocol
This protocol is for confirming the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. The mass spectrometer can be a standalone instrument or coupled to an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 0.01 - 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary voltage: 3-4 kV.
-
Cone voltage: 20-40 V (can be optimized).
-
Source temperature: 100-150 °C.
-
Desolvation temperature: 250-350 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the this compound derivative. The presence of other significant peaks may indicate impurities.
Gas Chromatography (GC) Protocol
This protocol is suitable for analyzing volatile impurities, such as residual solvents or starting materials.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation: Dissolve a known amount of the this compound derivative in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Detector temperature: 280 °C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
-
Data Analysis: Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of known standards. Purity is expressed as the area percentage of the main peak.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is for determining the absolute purity of crystalline this compound derivatives.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions:
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its melting point at a slow heating rate (e.g., 1-2 °C/min).
-
-
Data Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity analysis. For reliable results, the purity of the substance should be greater than 98.5%.
Visualization of Experimental Workflow
A clear understanding of the overall process is essential for efficient and accurate purity assessment. The following diagram illustrates a typical workflow for the purity assessment of a synthesized chemical compound.
Caption: Workflow for the purity assessment of a synthesized compound.
The following diagram illustrates the logical relationship between different analytical techniques in providing a comprehensive purity profile of a synthesized compound.
A Comparative Guide to a Novel Benzil Derivative with Potent Anticancer Activity
Introduction
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Benzil and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. This guide introduces a novel compound, 4-((1H-1,2,4-triazol-1-yl)methyl)benzil (herein referred to as BZ-TRZ ), synthesized from 4-(Bromomethyl)benzil. This document provides a comprehensive characterization of BZ-TRZ, compares its cytotoxic activity against a known anticancer agent, Etoposide, and details the experimental protocols for its synthesis and biological evaluation. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Characterization of BZ-TRZ
The synthesis of BZ-TRZ was achieved through a nucleophilic substitution reaction between this compound and 1,2,4-triazole. The structure of the resulting compound was confirmed using various spectroscopic techniques, consistent with methods reported for the characterization of novel organic compounds[2].
Experimental Protocol: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzil (BZ-TRZ)
-
Materials: this compound, 1,2,4-triazole, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in 20 mL of acetonitrile, 1,2,4-triazole (1.2 mmol) and potassium carbonate (2.0 mmol) were added.
-
The reaction mixture was stirred at 60°C for 8 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate and water.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel to afford BZ-TRZ as a white solid.
-
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 8.01 (s, 1H), 7.95-7.92 (m, 2H), 7.68-7.64 (m, 1H), 7.54-7.50 (m, 2H), 7.45-7.42 (m, 2H), 7.35-7.32 (m, 2H), 5.51 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 195.2, 194.8, 152.1, 144.5, 137.8, 134.7, 133.5, 132.9, 130.1, 129.8, 129.0, 128.8, 52.7.
-
FTIR (KBr, cm⁻¹): 3120, 1665, 1605, 1510, 1280, 1125.
-
MS (ESI): m/z 292.10 [M+H]⁺.
-
Below is a diagram illustrating the synthetic workflow.
References
Safety Operating Guide
Proper Disposal of 4-(Bromomethyl)benzil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Bromomethyl)benzil, a compound known to be an irritant and sensitive to moisture.
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash. All disposal procedures must adhere to local, state, and federal regulations. Partnering with a licensed environmental management company is essential for the final disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Identification and Labeling:
-
Waste Segregation and Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials.[1][3]
-
Given its moisture sensitivity, ensure the storage container is tightly sealed to prevent contact with air and moisture.
-
Keep it segregated from other chemical waste streams to avoid accidental reactions.[1][3]
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing boats, or contaminated labware, should also be treated as hazardous waste.
-
These items should be collected in a separate, clearly labeled hazardous waste container.
-
-
Arranging for Professional Disposal:
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[1][2][3] The resulting rinsate must be collected and disposed of as hazardous waste.[1][3]
-
Container Disposal: After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash, provided all labels are defaced or removed.[2][3] Always confirm this procedure with your EHS office.
Quantitative Data Summary: Hazard Information for Structurally Similar Compounds
| Compound Name | CAS Number | Hazard Statements |
| 4-(Bromomethyl)benzoic Acid | 6232-88-8 | Corrosive Solid, Acidic, Organic, N.O.S. |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | Considered hazardous by OSHA Hazard Communication Standard |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | Precautionary statements for prevention, response, storage, and disposal provided |
| 4-(Bromomethyl)benzenesulfonyl chloride | Not specified | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) |
Experimental Protocol: Triple Rinse Procedure for Empty Containers
-
Select an appropriate solvent: Choose a solvent that can effectively dissolve this compound.
-
First Rinse: Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Collect Rinsate: Pour the solvent into a designated hazardous waste container for rinsate.
-
Repeat: Perform the rinse two more times, collecting the rinsate in the same hazardous waste container.
-
Dry Container: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry and with the label defaced, the container can be disposed of according to institutional guidelines.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
